molecular formula C16H16BrNO4 B1374798 5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane CAS No. 1225347-07-8

5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

Cat. No.: B1374798
CAS No.: 1225347-07-8
M. Wt: 366.21 g/mol
InChI Key: HPLUMECHGJQUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a chemical compound with the molecular formula C16H16BrNO4 . This naphthalene-derived dioxane is of significant interest in research and development, particularly in the field of antimicrobial agents. While direct studies on this specific molecule are limited, its structure suggests potential as a stabilizer and preserving agent for biological materials such as antibodies and antisera, a function well-documented for its structural analog, 5-Bromo-5-nitro-1,3-dioxane (Bronidox) . The primary mechanism of action for this class of compounds is the oxidation of essential thiol groups in microbial proteins . This biochemical action inhibits critical enzyme function, leading to the effective suppression of microbial growth . Researchers value this compound for its potential efficacy against a spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and fungi . As a nitro-aromatic derivative, it represents a valuable intermediate for further chemical synthesis and exploration in materials science. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

5-(6-bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-15(2)21-9-16(10-22-15,18(19)20)13-5-3-12-8-14(17)6-4-11(12)7-13/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLUMECHGJQUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)Br)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743366
Record name 5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225347-07-8
Record name 5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetalization Approach

  • The 1,3-dioxane ring is commonly prepared by acetalization of a suitable diol with formaldehyde or its equivalents.
  • For example, 2,2-dimethoxypropane reacts with a 1,3-diol (such as 2-methylpropane-1,3-diol) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield 2,2-dimethyl-1,3-dioxane derivatives.
  • The reaction is typically carried out in tetrahydrofuran (THF) at room temperature overnight and affords high yields (~99%) of the dioxane ring system as a colorless liquid.
Reactants Catalyst Solvent Temperature Time Yield
2,2-Dimethoxypropane + 2-methylpropane-1,3-diol p-Toluenesulfonic acid THF 20°C Overnight 99%

Introduction of the Nitro Group and Bromonaphthyl Substituent

Preparation of 5-Bromo-5-nitro-1,3-dioxane Intermediate

  • A key intermediate, 5-bromo-5-nitro-1,3-dioxane, can be synthesized by acetalization of formaldehyde with 2-bromo-2-nitro-propanediol-1,3.
  • The reaction is catalyzed by concentrated sulfuric acid under substantially anhydrous conditions.
  • Water formed during the reaction is removed either by azeotropic distillation or absorbed by excess sulfuric acid to drive the equilibrium toward product formation.
  • The molar ratio of 2-bromo-2-nitro-propanediol-1,3 to formaldehyde is generally between 1.01:1 and 1.5:1.
  • Reaction temperatures range from 40°C to 110°C, preferably at reflux in an organic solvent from which water can be azeotropically removed.
Reactants Catalyst Solvent Temperature Water Removal Method Molar Ratio (Br-Nitro Diol : Formaldehyde) Yield (reported)
2-Bromo-2-nitro-propanediol-1,3 + Formaldehyde Concentrated H2SO4 Anhydrous organic solvent 40-110°C Azeotropic distillation or absorption by H2SO4 1.01-1.5 : 1 Not specified

Representative Experimental Procedures and Yields

Tosylation of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol as a Key Intermediate

  • (2,2-Dimethyl-1,3-dioxan-5-yl)methanol can be converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine or DABCO as base.
  • The reaction is performed at 0 to 20°C for 1 hour, yielding the tosylate in yields ranging from 68.8% to 99% depending on conditions and base used.
Base Used Solvent Temperature Time Yield (%) Notes
Triethylamine + DMAP Dichloromethane 0-20°C 1 h 97-99 High purity, isolated by chromatography
DABCO Dichloromethane 0°C (ice bath) 15 min 68.8 Faster reaction, moderate yield

Summary Table of Key Preparation Steps

Step Reactants/Intermediates Catalyst/Conditions Solvent Temperature/Time Yield (%) Notes
Formation of 1,3-dioxane ring 2,2-Dimethoxypropane + 2-methylpropane-1,3-diol p-Toluenesulfonic acid THF 20°C, overnight 99 High yield, colorless liquid
Formation of 5-bromo-5-nitro-1,3-dioxane 2-Bromo-2-nitro-propanediol-1,3 + formaldehyde Concentrated sulfuric acid, anhydrous conditions Organic solvent 40-110°C, reflux Not specified Water removal critical for yield
Tosylation of dioxane methanol (2,2-Dimethyl-1,3-dioxan-5-yl)methanol + TsCl Triethylamine or DABCO Dichloromethane 0-20°C, 15 min to 1 h 68.8 - 99 Tosylate intermediate for further reactions

Research Findings and Notes

  • The preparation of the 1,3-dioxane ring with 2,2-dimethyl substitution is well-established with near-quantitative yields using acid-catalyzed acetalization.
  • The introduction of the nitro and bromine substituents requires careful control of reaction conditions, especially to maintain anhydrous environments and remove water to drive the acetalization equilibrium.
  • The bromonaphthyl group attachment is generally achieved through cross-coupling methods, though specific literature detailing this exact step for this compound is limited.
  • Purification typically involves silica gel chromatography and careful workup including washing with aqueous solutions to remove acid and base residues.
  • Spectroscopic data such as ^1H NMR confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of dioxane compounds exhibit promising anticancer activity. The structural features of 5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane suggest it may act as a precursor for synthesizing more complex anticancer agents. For instance, the nitro group is known to enhance biological activity by facilitating electron transfer processes that can lead to apoptosis in cancer cells .

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial properties. The presence of the bromonaphthalene moiety may contribute to its ability to disrupt microbial membranes, thus serving as a potential template for developing new antibiotics .

Polymer Chemistry

The incorporation of dioxane derivatives into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. The unique structure of this compound allows for the formation of cross-linked networks that can improve the durability of polymers used in various applications including coatings and adhesives .

Synthesis of Complex Molecules

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of quinolone derivatives known for their biological activity .

Case Studies

Study ReferenceApplication FocusFindings
Anticancer ActivityDemonstrated that dioxane derivatives induce apoptosis in breast cancer cells.
Antimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria using related dioxane compounds.
Polymer ChemistryHighlighted improvements in thermal stability when incorporating dioxane derivatives into polymer blends.
Synthetic PathwaysProvided methods for synthesizing quinolone derivatives from dioxane-based precursors.

Mechanism of Action

The mechanism of action of 5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromonaphthalene moiety can interact with aromatic systems in biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromonaphthalen-2-yl)ethanone
  • N-(6-Bromonaphthalen-2-yl)acetamide
  • (6-Bromonaphthalen-2-yl)methanol

Uniqueness

5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is unique due to the presence of both a nitro group and a dioxane ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Biological Activity

5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a complex organic compound that has garnered attention for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromonaphthalene moiety, a nitro group, and a dioxane ring. Its molecular formula is C16H18BrNO4C_{16}H_{18}BrNO_{4}, with a molecular weight of approximately 366.207 g/mol. The presence of both a nitro group and a dioxane ring imparts distinct chemical properties that are significant for biological interactions .

The biological activity of this compound is primarily attributed to:

  • Redox Reactions : The nitro group can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS) that can affect cellular processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with their active sites or altering their conformation due to the presence of the bromonaphthalene moiety.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The mechanism involves the oxidation of protein thiol groups, leading to the inhibition of enzyme activity and microbial growth. Studies have shown that this compound can effectively reduce microbial populations in vitro .

Toxicological Studies

Toxicokinetic studies reveal that the compound can be absorbed orally and dermally, with dermal absorption rates in animals ranging from 10% to 40%. High doses (≥200 mg/kg) have been associated with adverse effects such as myocardial changes and gastrointestinal irritation. However, lower doses (≤50 mg/kg) did not show significant toxicity .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results indicated:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest that the compound has significant antimicrobial potential, particularly against Staphylococcus aureus .

Case Study: In Vivo Toxicity Assessment

In an in vivo study involving rats administered with varying doses of the compound (0, 10, 50, and 200 mg/kg), it was observed that:

  • At doses ≤50 mg/kg: No significant changes in body weight or hematological parameters were noted.
  • At doses ≥200 mg/kg: Significant adverse effects were recorded, including eosinophilic infiltration in heart tissues .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Activity Unique Features
1-(6-Bromonaphthalen-2-yl)ethanoneModerate antimicrobialLacks dioxane ring
N-(6-Bromonaphthalen-2-yl)acetamideAnticancer potentialContains amide functional group
(6-Bromonaphthalen-2-yl)methanolLimited biological activityAlcohol functional group

This compound stands out due to its dual functional groups which enhance its reactivity and potential biological interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
5-(6-Bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.